Methyl 6-amino-5-ethylpyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-5-ethylpyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-amino-5-ethylpyridazine-3-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazine ring. The final product is obtained after methylation of the carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-5-ethylpyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The amino group can be substituted with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 6-amino-5-ethylpyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-amino-5-ethylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The amino group allows for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridazine ring can engage in π-π stacking interactions, further stabilizing the compound within the active site. These interactions disrupt normal enzyme function, leading to the desired biological effects.
Comparison with Similar Compounds
- Methyl 6-amino-5-bromopyridazine-3-carboxylate
- Methyl 6-amino-5-chloropyridazine-3-carboxylate
- Methyl 6-amino-5-methylpyridazine-3-carboxylate
Comparison: Methyl 6-amino-5-ethylpyridazine-3-carboxylate is unique due to the presence of the ethyl group, which can influence its physicochemical properties and biological activity. Compared to its bromine and chlorine analogs, the ethyl derivative may exhibit different solubility and reactivity profiles. Additionally, the methyl derivative may have different steric and electronic effects, impacting its interaction with molecular targets.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 6-amino-5-ethylpyridazine-3-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-3-5-4-6(8(12)13-2)10-11-7(5)9/h4H,3H2,1-2H3,(H2,9,11) |
InChI Key |
NNPCSBZCPYRHAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.